REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[NH:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:9][CH:8]1[C:16]([NH2:18])=O>C1COCC1>[NH2:18][CH2:16][CH:8]1[CH2:9][C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[NH:7]1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
N1C(CC2=CC=CC=C12)C(=O)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was refluxed under argon for 5 h
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
CUSTOM
|
Details
|
to destroy excess LAH
|
Type
|
ADDITION
|
Details
|
Et2O was added
|
Type
|
CUSTOM
|
Details
|
the colorless precipitate was removed by filtration
|
Type
|
WASH
|
Details
|
washed with THF
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The filtrate was dried (K2CO3)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel flash chromatography (90:10:0.2 CH2Cl2 /MeOH/Et3N)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC1NC2=CC=CC=C2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.02 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |